(3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

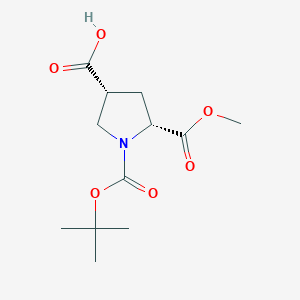

(3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a bicyclic structure with two stereogenic centers (3R and 5R configurations). The compound contains a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methoxycarbonyl ester at the 5-position, alongside a carboxylic acid moiety at the 3-position (Fig. 1). This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or as a chiral building block in asymmetric catalysis .

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the methoxycarbonyl and carboxylic acid groups provide handles for further functionalization. The stereochemistry at the 3R and 5R positions is critical for its biological activity and molecular recognition properties, as seen in analogous compounds .

Properties

Molecular Formula |

C12H19NO6 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

(3R,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |

InChI Key |

HMHBAEDPNFIUEI-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation and Catalytic Synthesis

One approach involves the enantioselective hydrogenation of pyrrolidine derivatives bearing appropriate substituents. This method uses chiral catalysts under moderate conditions to afford the target compound with high enantiomeric excess (>99.9% ee) and purity (>99%) without requiring further purification steps. The process includes:

- Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids.

- Use of trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine as reagents.

- Stirring in dioxane with aqueous NaOH to promote conversion.

- Isolation by precipitation at the isoelectric point after extraction.

This method is economical and scalable, producing high yields of the desired stereoisomer suitable for pharmaceutical applications.

Retro-Dieckmann Reaction-Based Synthesis

Another sophisticated method employs retro-Dieckmann reactions on β-keto esters to access all stereoisomers of pyrrolidine carboxylic acid derivatives, including the (3R,5R) isomer. The key steps are:

- Synthesis of β-keto esters with appropriate stereochemistry.

- Treatment with bases such as potassium carbonate or lithium hydroxide in methanol or isopropanol.

- Selective formation of cis or trans isomers depending on reaction conditions.

- Subsequent hydrolysis and oxidation steps to yield the target compound.

This method allows stereodivergent synthesis, providing access to both cis and trans isomers with good yields (up to 100% in some steps) and high stereochemical control. The Boc group influences the cis/trans ratio, and reaction conditions can be tuned to favor the (3R,5R) stereochemistry. The final product is often purified by silica gel chromatography.

Protection and Functional Group Manipulation

The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during synthesis, providing stability against nucleophilic attack and enabling selective reactions at other functional groups. The methoxycarbonyl group at the 5-position is typically installed via esterification or methoxycarbonylation reactions. The carboxylic acid at the 3-position is introduced or revealed by hydrolysis of ester precursors.

Reactions are carefully controlled for temperature, solvent choice (e.g., dioxane, methanol, isopropanol), and time to maximize yield and purity. Inert atmospheres such as nitrogen are used to prevent moisture interference.

The enantioselective hydrogenation method provides a direct and efficient route to the (3R,5R) stereoisomer with minimal purification steps, making it suitable for industrial scale-up.

The retro-Dieckmann reaction route is versatile and allows access to all stereoisomers, facilitating studies on stereochemistry-dependent activity. The Boc group presence affects the cis/trans stereoisomer ratio, demonstrating the importance of protecting groups in stereocontrol.

Reaction conditions such as solvent choice, temperature, and base used significantly influence yield and stereoselectivity. For example, LiOH favors a different cis/trans ratio compared to NMe4OH.

The compound’s functional groups (Boc and methoxycarbonyl) confer stability and reactivity profiles that are critical for subsequent synthetic transformations and biological activity.

The preparation of (3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is well-established through enantioselective hydrogenation and retro-Dieckmann reaction-based methods. These approaches provide high yields and enantiomeric purities necessary for pharmaceutical applications. The choice of method depends on the desired stereochemical outcome, scale, and downstream application. Protection strategies using Boc groups are essential for maintaining stability and directing reactivity during synthesis.

This detailed understanding of preparation methods supports the compound’s role as a key intermediate in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butoxycarbonyl and methoxycarbonyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3S,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid

This diastereomer (Fig. 2) differs only in the configuration at the 3-position. The (3S,5R) isomer (CAS 2306246-06-8) has a molecular weight of 273.28 and is commercially available (Aaron Chemicals LLC). Its distinct stereochemistry may alter crystallization behavior and biological interactions compared to the (3R,5R) form. For example, stereochemical mismatches in similar pyrrolidine derivatives have led to significant differences in enzyme inhibition potency .

Substituent Variations

Methyl vs. Methoxycarbonyl Substituents

The compound (3R,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid (CAS 1932018-83-1, MW 229.27) replaces the methoxycarbonyl group with a methyl group.

Trifluoromethyl Derivatives

(3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2) introduces a trifluoromethyl group, increasing lipophilicity and metabolic stability. Such modifications are common in drug candidates targeting hydrophobic binding pockets .

Ring Size and Saturation

Piperidine Analogs

(3R,5S)-1-Boc-5-(methoxycarbonyl)piperidine-3-carboxylic acid (a six-membered ring analog) exhibits distinct conformational flexibility compared to pyrrolidine derivatives. Piperidine rings often adopt chair conformations, influencing spatial alignment in drug-receptor interactions .

5-Oxopyrrolidine Derivatives

Compounds like (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1629681-80-6) feature a ketone group at the 5-position, altering electronic properties and hydrogen-bonding capacity. Such derivatives are prioritized in antioxidant and anti-inflammatory drug discovery .

Functional Group Modifications

Ureido-Substituted Pyrrolidines

Compounds such as (±)-(3R,4S)-1-methyl-4-(1-methylindol-3-yl)-3-ureidomethylpyrrolidine-3-carboxylic acid (MW 475) incorporate ureido motifs, enhancing binding affinity for protease targets. However, their synthesis yields (67–76%) and purity (36–99%) vary significantly depending on substituent complexity .

Ester vs. Carboxylic Acid

Methyl esters (e.g., (±)-methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate) simplify purification but require hydrolysis for bioactive acid forms. The target compound’s free carboxylic acid group avoids this step, streamlining downstream applications .

Key Research Findings

- Stereochemical Impact : Misassignment of configurations in pyrrolidine derivatives (e.g., corrected in ) underscores the need for rigorous crystallographic validation .

- Synthetic Efficiency : High-yield routes (e.g., 96% for (±)-methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate) highlight the advantage of using stable intermediates like Boc-protected amines .

- Purity Challenges : Low purity (14–36%) in ureido-substituted analogs () contrasts with >97% purity for commercial Boc-protected compounds, emphasizing optimized purification protocols .

Biological Activity

(3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with potential applications in medicinal chemistry. This compound is of interest due to its structural features that may confer biological activity, particularly in the context of antibacterial and enzyme inhibition.

The compound has the following chemical characteristics:

- Molecular Formula : C13H21NO6

- Molecular Weight : 273.29 g/mol

- CAS Number : 1932018-83-1

- IUPAC Name : (3R,5R)-1-tert-butoxycarbonyl-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antibacterial agent. Its mechanism of action primarily involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound have been tested for their inhibitory effects on DNA gyrase and topoisomerase IV from Escherichia coli.

| Compound | IC50 (nM) | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | <32 | <0.25 | Staphylococcus aureus, Enterococcus faecalis |

| Related Compounds | <100 | 1–4 | E. coli, Pseudomonas aeruginosa |

The biological activity of this compound is largely attributed to its ability to inhibit bacterial topoisomerases. These enzymes are essential for maintaining DNA structure during replication and transcription. Inhibition leads to cell death or stasis.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the efficacy of various pyrrolidine derivatives against E. coli and S. aureus. The results indicated that compounds with a methoxycarbonyl group at the 5-position exhibited enhanced antibacterial properties compared to their counterparts without this modification . -

Enzyme Inhibition Assays :

High-throughput screening assays were conducted to determine the IC50 values for topoisomerase inhibition. The results revealed that this compound had low nanomolar IC50 values, indicating potent inhibition of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.